molecular formula C12H9F3N2 B178342 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 163563-17-5

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine

Cat. No.: B178342
CAS No.: 163563-17-5
M. Wt: 238.21 g/mol
InChI Key: HZNFABRHAXANIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is a high-value chemical compound for pharmaceutical and biological research. Its core research application is as a novel, pure androgen receptor (AR) antagonist, making it a critical tool for investigating new therapeutic pathways against prostate cancer, especially in overcoming antiandrogen resistance driven by AR mutations . In biological evaluations, this compound has demonstrated high-affinity binding to the androgen receptor. It acts as a potent antagonist to both wild-type and variant drug-resistant ARs, showing significant activity with an IC50 value of 0.30 μM . It has proven effective in potently inhibiting the AR signaling pathway and suppressing tumor growth in in vivo xenograft mouse models following oral administration . The compound's molecular structure, which features a biaryl system with a pyridin-2-amine scaffold and a strategically positioned trifluoromethyl group, is key to its function . The trifluoromethyl group is a well-known pharmacophore in medicinal chemistry, often incorporated to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNFABRHAXANIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437233
Record name 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163563-17-5
Record name 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.

  • Base : Sodium carbonate (Na₂CO₃) in a mixed solvent system of tetrahydrofuran (THF) and water.

  • Temperature : 80–90°C under reflux for 12–24 hours.

Mechanistic Insights :
The oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product, regenerating the Pd(0) catalyst. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aryl halide, accelerating oxidative addition.

Yield and Purity :

Starting MaterialCatalyst LoadingSolventYield (%)Purity (%)
2-Amino-5-bromopyridine2 mol% Pd(OAc)₂THF/H₂O (3:1)78>95
3-Bromobenzotrifluoride2 mol% Pd(OAc)₂THF/H₂O (3:1)82>97

Challenges :

  • Residual palladium contamination requires post-reaction purification via chelating resins or recrystallization.

  • Steric hindrance from the trifluoromethyl group may reduce coupling efficiency, necessitating higher catalyst loadings.

Thiocarbonyldiimidazole-Assisted Coupling

A modified coupling strategy using 1,1′-thiocarbonyldiimidazole (TCDI) enables direct assembly of the pyridine-amine scaffold with the trifluoromethylphenyl moiety. This method avoids palladium catalysts, reducing metal contamination risks.

Synthetic Procedure

  • Reactants : 4-Methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine.

  • Reagent : TCDI (1.2 equiv) in dichloromethane (DCM) at 40°C for 7 minutes.

  • Workup : Precipitation with trifluoroacetic acid (TFA) yields the product as a TFA salt.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, aryl-H).

  • HRMS (ESI) : m/z 381.1341 [M + H]⁺ (calculated for C₁₈H₂₀F₃N₄S: 381.1355).

Advantages :

  • Rapid reaction kinetics (≤10 minutes).

  • High functional group tolerance, enabling diversification of the pyridine core.

Limitations :

  • Requires stoichiometric TCDI, increasing costs.

  • Acidic workup may degrade acid-sensitive substrates.

Urea Derivative Intermediate Route

This two-step approach synthesizes the target compound via a urea intermediate, offering precise control over regiochemistry.

Step 1: Phenoxycarbonyl Chloride Coupling

  • Reactants : 1-(3-(Trifluoromethyl)phenyl)piperazine and 4-picolin-2-amine.

  • Reagent : Phenoxycarbonyl chloride (1.5 equiv) in DCM at 0°C to room temperature.

  • Intermediate : N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide.

Step 2: Hydrolysis to Primary Amine

  • Conditions : Hydrochloric acid (HCl) in ethanol at 60°C for 4 hours.

  • Yield : 68% over two steps.

Key Data :

  • Melting Point : 47°C (intermediate).

  • Purity : >97% (GC and nonaqueous titration).

Applications :

  • Suitable for gram-scale synthesis.

  • The urea intermediate can be modified to introduce additional pharmacophores.

Comparative Analysis of Methods

MethodCatalystReaction TimeYield (%)ScalabilityMetal Residue
Suzuki-MiyauraPd(OAc)₂12–24 h78–82HighYes
TCDI-Assisted CouplingNone7 min85ModerateNo
Urea Intermediate RouteNone4 h (Step 2)68HighNo

Selection Criteria :

  • Cost-Effectiveness : Suzuki-Miyaura requires expensive palladium catalysts but offers higher yields.

  • Purity Requirements : TCDI and urea routes avoid metal contaminants, critical for pharmaceutical applications.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Suzuki-Miyaura : Ionic liquids or aqueous systems enable Pd recovery, reducing environmental impact.

  • TCDI Route : DCM can be distilled and reused, though TCDI decomposition limits recycling.

Regulatory Compliance

  • Genotoxic Impurities : Residual imidazole from TCDI must be controlled below ICH Q3C limits.

  • Storage : The final compound is refrigerated (0–10°C) to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine and its derivatives have been synthesized and evaluated for their efficacy as multitargeted protein kinase inhibitors . A notable study designed a series of pyridin-3-amine derivatives, including this compound, which were screened for their ability to inhibit fibroblast growth factor receptors (FGFR). The results demonstrated that certain derivatives exhibited significant inhibition against various kinases associated with non-small cell lung cancer (NSCLC), showcasing the compound's potential in cancer therapy .

Antitumor Activity

The compound has been investigated for its antitumor properties , particularly against NSCLC. For instance, derivative 3m showed potent inhibition against FGFR1, 2, and 3, along with other oncogenic kinases such as RET and EGFR. In vivo studies revealed that it significantly suppressed tumor growth in NSCLC xenograft models, indicating its promise as an effective therapeutic agent .

Androgen Receptor Antagonism

Recent research has identified derivatives of this compound as novel androgen receptor (AR) antagonists . These compounds were shown to effectively inhibit both wild-type and drug-resistant variants of AR, which is crucial in the treatment of prostate cancer. The lead compound demonstrated potent inhibition of the AR pathway and was effective in reducing tumor growth in xenograft models following oral administration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound revealed insights into how modifications impact biological activity. For example, variations in substituents on the pyridine ring were analyzed to optimize potency against specific targets like FGFR and AR. These studies are essential for guiding further development of more effective analogs .

Biological Evaluation

The biological evaluation of this compound includes:

  • In Vitro Testing : Assessing antiproliferative activity against various cancer cell lines (e.g., NCI-H1581 for NSCLC).
  • In Vivo Studies : Evaluating antitumor efficacy in animal models to establish pharmacokinetic profiles and therapeutic indices .

Case Studies

StudyApplicationKey Findings
Cancer TherapyCompound 3m showed significant inhibition against FGFRs with TGI = 66.1% in xenografts.
Prostate CancerDerivatives acted as AR antagonists with IC50 values < 1 μM, effective against drug-resistant variants.
Antiproliferative ActivitySeveral derivatives exhibited broad-spectrum activity against NCI-60 cancer cell lines with promising IC50 values.

Comparison with Similar Compounds

5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

  • Modification: Addition of a nitro (-NO₂) group at the 5-position of the pyridine ring.
  • Molecular Weight : ~298.2 g/mol (calculated).
  • Activity : Functions as a pure androgen receptor antagonist, demonstrating efficacy against antiandrogen-resistant prostate cancer models. The nitro group enhances binding affinity to the receptor’s hydrophobic pocket .

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

  • Modification : Replacement of the phenyl group with an iodine atom at the 3-position.
  • Molecular Weight : ~318.0 g/mol.
  • Application : Serves as a chemical intermediate in Suzuki-Miyaura coupling reactions due to the iodine’s reactivity .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

  • Modification : Methoxy (-OCH₃) group at the 2-position of the adjacent pyridine ring.
  • Molecular Weight : 201.2 g/mol (C₁₁H₁₁N₃O).
  • Properties : The methoxy group improves solubility and may influence π-π stacking interactions in target binding .

Pharmacologically Active Derivatives

Pexidartinib Hydrochloride (Turalio®)

  • Structure : Contains a 5-(trifluoromethyl)pyridin-2-amine moiety linked to a chloropyrrolopyridine group.
  • Molecular Weight : ~540.3 g/mol (hydrochloride salt).
  • Application: FDA-approved for tenosynovial giant cell tumor (TGCT) treatment. The extended structure confers selective inhibition of CSF1R and KIT kinases .

Bimiralisib (PQR309)

  • Structure: Incorporates a 4,6-bis(morpholino)-1,3,5-triazine group at the 5-position of the pyridine ring.
  • Molecular Weight : 411.39 g/mol.
  • Activity : Dual PI3K/mTOR inhibitor with broad antitumor activity in lymphoma models .

ARQ 092

  • Structure : Pyridin-2-amine fused to an imidazo[4,5-b]pyridine core and cyclobutylamine.
  • Molecular Weight : ~450 g/mol.
  • Activity: Potent allosteric AKT inhibitor, effective against AKT1-E17K mutants in endometrial adenocarcinoma .

Positional Isomers and Their Effects

3-(Trifluoromethyl)pyridin-2-amine

  • Structure : Trifluoromethyl group at the 3-position of pyridine.
  • Molecular Weight : 156.11 g/mol (C₆H₅F₃N₂).
  • Application : Intermediate in synthesizing kinase inhibitors; meta-substitution may reduce steric hindrance compared to para-substituted analogues .

4-(Trifluoromethyl)pyridin-2-amine

  • Structure : Trifluoromethyl group at the 4-position of pyridine.
  • Molecular Weight : 156.11 g/mol.

Functional Group Additions

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Modification : Ethynyltrimethylsilane group at the 3-position.
  • Molecular Weight : ~301.3 g/mol.
  • Use : Alkynyl group enables click chemistry for bioconjugation or material science applications .

Comparative Analysis Table

Compound Name Key Modifications Molecular Weight (g/mol) Biological Activity/Application Reference
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine 3-(Trifluoromethyl)phenyl at position 5 ~253.2 Kinase inhibitor scaffold [17, 20]
5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine Nitro group at position 5 ~298.2 Androgen receptor antagonist [2]
Pexidartinib Hydrochloride Chloropyrrolopyridine extension ~540.3 CSF1R/KIT inhibitor (TGCT therapy) [3]
Bimiralisib (PQR309) 4,6-Bis(morpholino)triazine 411.39 PI3K/mTOR inhibitor [5]
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo substituent at position 3 ~318.0 Suzuki-Miyaura coupling intermediate [6, 12]

Research Findings and Trends

  • Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and hydrophobic interactions in kinase inhibitors (e.g., pexidartinib) and receptor antagonists (e.g., 5-nitro derivative) .
  • Substituent Positioning : Meta-substitution on the phenyl ring (as in the target compound) may offer better steric compatibility with enzyme pockets compared to para-substituted isomers .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic effects, and relevant case studies.

The presence of the trifluoromethyl group in this compound contributes to its unique chemical properties, which include:

  • Increased Lipophilicity : Enhances membrane permeability.
  • Metabolic Stability : Reduces susceptibility to metabolic degradation.

These properties are critical for the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular signaling pathways and gene expression. Key findings include:

  • Protein Binding : The compound exhibits binding affinity to specific protein receptors, which may modulate cellular responses and metabolic processes .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, contributing to its pharmacological significance .
  • Antimicrobial Properties : Analogous compounds have demonstrated antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein BindingBinds to specific receptors affecting signaling pathways
Enzyme InhibitionInhibits enzymes involved in metabolic processes
Antimicrobial ActivityExhibits activity against MRSA
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines

Specific Research Examples

  • Androgen Receptor Antagonism : A study identified a derivative of this compound as a novel pure androgen receptor antagonist, showing promise in overcoming antiandrogen resistance in prostate cancer treatments .
  • Cytotoxic Effects : Research indicated significant cytotoxic potential against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the compound's structure can significantly influence its potency and selectivity for biological targets. For instance, the inclusion of electron-withdrawing groups has been shown to enhance binding affinity and inhibitory activity against specific enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a modified protocol involves reacting 2-[3-(trifluoromethyl)phenyl]malonic acid with N-(pyrimidin-5-ylmethyl)pyridin-2-amine in dichloromethane with oxalyl chloride as a catalyst . Key parameters include maintaining low temperatures (0–5°C) during reagent addition and optimizing stoichiometry to minimize side products. Yield improvements (up to 82%) are achieved using column chromatography for purification .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the crystal structure (e.g., bond angles and dihedral angles for the trifluoromethyl-phenyl-pyridine motif) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed [M+H]+ at 361.2055 vs. calculated 361.2028) .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and absence of impurities .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to its irritant properties (R36/R43) .
  • Store under inert atmosphere (N₂/Ar) in a dark, cool environment to prevent decomposition .
  • Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyridine ring. Computational studies (DFT) reveal decreased electron density at the 2-amine position, favoring Suzuki-Miyaura couplings with aryl boronic acids. Experimental validation shows 1.5× higher reaction rates compared to non-fluorinated analogs under Pd(PPh₃)₄ catalysis .

Q. What strategies can resolve contradictions in reported biological activity data for this compound in kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols by:

  • Using isothermal titration calorimetry (ITC) to measure binding affinity directly .
  • Validating results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Comparing IC₅₀ values under consistent ATP concentrations (e.g., 1 mM vs. 10 µM) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for ALK2 inhibition?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to map interactions between the compound’s pyridine core and ALK2’s ATP-binding pocket.
  • Prioritize derivatives with modified substituents (e.g., replacing methyl with morpholine) to improve hydrophobic contacts.
  • Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability testing?

  • Methodological Answer :

  • LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H₂O/MeCN) identifies hydrolytic degradation products (e.g., 3-(trifluoromethyl)benzoic acid).
  • Forced degradation studies (40°C/75% RH for 4 weeks) quantify stability, with ≤5% degradation indicating acceptable shelf life .

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